molecular formula C18H19Cl2NO2 B11171175 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide

Cat. No.: B11171175
M. Wt: 352.3 g/mol
InChI Key: QJWTVYLWYOKVMM-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide is a synthetic organic compound with a complex structure

Preparation Methods

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide typically involves multiple steps. One common route includes the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-chloro-2-methylphenoxybutanoic acid. This intermediate is then reacted with 4-chlorobenzylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C18H19Cl2NO2/c1-13-11-16(20)8-9-17(13)23-10-2-3-18(22)21-12-14-4-6-15(19)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,22)

InChI Key

QJWTVYLWYOKVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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